2-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-N-(4-methylphenyl)acetamide is a complex organic compound that features a triazole ring, a thiazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Thiazole Ring: This step often involves the reaction of thioamides with α-haloketones or α-haloesters.
Coupling Reactions: The final step involves coupling the triazole and thiazole intermediates through a sulfanyl linkage, often using thiol reagents and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-N-(4-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an inhibitor of enzymes such as xanthine oxidase, which is relevant in the treatment of gout and hyperuricemia.
Biological Studies: The compound’s interactions with various biological targets make it a candidate for studying enzyme inhibition and receptor binding.
Industrial Applications: Its unique chemical structure allows for potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
Receptor Binding: It may also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Known for its xanthine oxidase inhibitory activity.
2-methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: Another compound with a thiazole ring, used in various chemical applications.
Uniqueness
2-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-N-(4-methylphenyl)acetamide is unique due to its combination of a triazole and thiazole ring, along with its specific functional groups that confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22N6O2S2 |
---|---|
Molecular Weight |
478.6g/mol |
IUPAC Name |
2-[4-methyl-5-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]sulfanyl-1,2,4-triazol-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H22N6O2S2/c1-15-8-10-17(11-9-15)24-20(30)12-19-27-28-23(29(19)2)33-14-21(31)26-22-25-18(13-32-22)16-6-4-3-5-7-16/h3-11,13H,12,14H2,1-2H3,(H,24,30)(H,25,26,31) |
InChI Key |
UUVGORWUJOEGHW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=NN=C(N2C)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=NN=C(N2C)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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